molecular formula C15H17NO B8121512 (2R)-2-amino-1,2-diphenylpropan-1-ol

(2R)-2-amino-1,2-diphenylpropan-1-ol

Cat. No.: B8121512
M. Wt: 227.30 g/mol
InChI Key: ZGULRCHLTOMBNJ-YSSOQSIOSA-N
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Description

(2R)-2-amino-1,2-diphenylpropan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and two phenyl groups attached to a propanol backbone. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-1,2-diphenylpropan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (2R)-2-amino-1,2-diphenylpropan-1-one, using chiral catalysts or reducing agents. Another method includes the use of transaminases, which offer an environmentally friendly and economically attractive route for the synthesis of enantiopure amines .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity. This method allows for the efficient and selective synthesis of the desired enantiomer with high enantiomeric excess and conversion rates .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-1,2-diphenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

(2R)-2-amino-1,2-diphenylpropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-amino-1,2-diphenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes. Its chiral nature allows it to selectively interact with specific receptors or enzymes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-1,2-diphenylpropan-1-ol: The enantiomer of the compound, which may have different biological activities.

    1-phenyl-2-aminopropane: A structurally similar compound with different functional groups.

    2-amino-1-phenylpropan-1-ol: Another related compound with a single phenyl group.

Uniqueness

(2R)-2-amino-1,2-diphenylpropan-1-ol is unique due to its specific chiral configuration and the presence of two phenyl groups. This configuration allows for selective interactions with biological targets, making it valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds .

Properties

IUPAC Name

(2R)-2-amino-1,2-diphenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(16,13-10-6-3-7-11-13)14(17)12-8-4-2-5-9-12/h2-11,14,17H,16H2,1H3/t14?,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGULRCHLTOMBNJ-YSSOQSIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(C2=CC=CC=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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